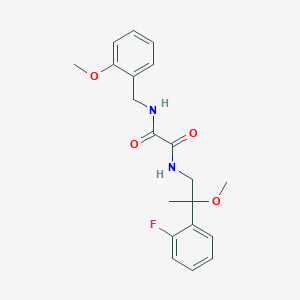

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(2-(2-Fluorophenyl)-2-Methoxypropyl)-N2-(2-Methoxybenzyl)Oxalamide is a synthetic oxalamide derivative characterized by:

- N1-substituent: A branched 2-(2-fluorophenyl)-2-methoxypropyl group, introducing steric bulk and fluorinated aromaticity.

Properties

IUPAC Name |

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c1-20(27-3,15-9-5-6-10-16(15)21)13-23-19(25)18(24)22-12-14-8-4-7-11-17(14)26-2/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTJYEDQZSKFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure combines a fluorophenyl moiety with methoxybenzyl groups linked through an oxalamide functional group, suggesting various interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula and weight are essential for understanding its reactivity and interaction potential. The presence of both aromatic and aliphatic components enhances its versatility in biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₃ |

| Molecular Weight | 307.34 g/mol |

| Functional Groups | Oxalamide, Methoxy, Fluoro |

Research indicates that this compound may influence various biological pathways, including enzyme inhibition and receptor modulation. Specific studies have focused on its interaction with cancer cell lines, assessing its potential as an anticancer agent.

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the compound's effects on breast cancer cell lines (MCF-7, T47D) and leukemic cells (K562). The results demonstrated significant cytotoxic effects, with IC50 values indicating effective growth inhibition across different cell lines.

- For instance, compounds structurally similar to this compound showed IC50 values ranging from 1.42 to 2.92 μM against T47D cells, suggesting strong antitumor potential .

-

Enzyme Interaction Studies :

- Investigations into the compound's ability to modulate enzyme activity have revealed promising results. It was found to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

In Vitro and In Vivo Studies

- In Vitro Assays : Various assays have been conducted to assess cell viability and proliferation in the presence of the compound. The MTT assay is commonly used to quantify cell survival rates post-treatment.

- In Vivo Models : Preliminary animal studies have indicated that the compound may exhibit favorable pharmacokinetic properties, including absorption and distribution profiles conducive to therapeutic use.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar oxalamide derivatives is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(3-methoxypropyl)oxalamide | Fluorophenyl group | Moderate antitumor activity |

| N1,N3-bis(4-fluorophenyl)-urea | Urea linkage | Lower enzyme inhibition |

| N1,N4-bis(4-methylphenyl)-thiazole-2,4-dicarboxamide | Heterocyclic addition | Significant antimicrobial properties |

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides in share structural motifs with the target compound:

Key Observations :

- The 2-fluorophenyl group in the target compound and compound 18 () may enhance binding to hydrophobic pockets in viral proteins or enzymes, similar to chlorophenyl groups in compound 13 () .

- The methoxy groups in the target compound and compound 18 likely improve solubility compared to purely hydrophobic analogues (e.g., adamantyl derivatives in ) .

Flavoring Agent Analogues

Oxalamides like S336 () are flavoring agents with structural similarities:

Key Observations :

- The target compound’s lack of pyridyl groups (unlike S336) may reduce umami flavor enhancement but increase metabolic stability due to fluorinated aromaticity .

- Methoxy groups in both S336 and the target compound suggest shared metabolic pathways (e.g., O-demethylation), though fluorine may introduce unique Phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.